molecular formula C18H14N4OS2 B4584888 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B4584888
M. Wt: 366.5 g/mol
InChI Key: NSJJFFHDSJKPNI-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound that features both benzimidazole and thiazole moieties. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of benzimidazole derivatives, which are then reacted with thiazole derivatives under specific conditions to form the final compound. For instance, the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO yields 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate can then be further reacted with thiosemicarbazide in ethanol at reflux temperature to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole and thiazole rings can bind to various enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide apart is its dual presence of benzimidazole and thiazole rings, which confer unique biological activities. This combination is less common and offers a broader range of interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS2/c23-16(22-17-19-10-11-24-17)15(12-6-2-1-3-7-12)25-18-20-13-8-4-5-9-14(13)21-18/h1-11,15H,(H,20,21)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJJFFHDSJKPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC=CS2)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 2
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2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
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2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 4
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 5
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2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide
Reactant of Route 6
2-(1H-benzimidazol-2-ylsulfanyl)-2-phenyl-N-(1,3-thiazol-2-yl)acetamide

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